molecular formula C27H29NO B14912919 2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide

2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide

Cat. No.: B14912919
M. Wt: 383.5 g/mol
InChI Key: NUCGVOIKWCUYDL-MDZDMXLPSA-N
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Description

2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes both isobutylphenyl and phenylvinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-Isobutylphenylpropanamide: This intermediate is synthesized by reacting 4-isobutylbenzaldehyde with propanamide under acidic or basic conditions.

    Vinylation: The next step involves the introduction of the phenylvinyl group. This can be achieved through a Heck reaction, where 4-isobutylphenylpropanamide is reacted with a phenylvinyl halide in the presence of a palladium catalyst.

    Final Coupling: The final step involves coupling the intermediate with 4-(2-phenylvinyl)phenylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate inflammation and pain, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties.

    N-(4-Isobutylphenyl)propanamide: Shares structural similarities but lacks the phenylvinyl group.

Uniqueness

2-(4-Isobutylphenyl)-N-[4-(2-phenylvinyl)phenyl]propanamide is unique due to the presence of both isobutylphenyl and phenylvinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-[4-[(E)-2-phenylethenyl]phenyl]propanamide

InChI

InChI=1S/C27H29NO/c1-20(2)19-24-11-15-25(16-12-24)21(3)27(29)28-26-17-13-23(14-18-26)10-9-22-7-5-4-6-8-22/h4-18,20-21H,19H2,1-3H3,(H,28,29)/b10-9+

InChI Key

NUCGVOIKWCUYDL-MDZDMXLPSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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